N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Description
This compound is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized through condensation reactions. For example, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of thiazole derivatives is often established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . Density functional theory (DFT) calculations are often performed to gain insights into the electronic structure of the compound .Scientific Research Applications
Protective Group Strategies
The 3,4-dimethoxybenzyl Moiety as a New N-protecting Group
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its potential in synthetic chemistry for protecting nitrogen-containing compounds during reactions. This strategy highlights the broader utility of dimethoxybenzyl groups in synthetic applications, which may be relevant for compounds like N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide in facilitating specific synthetic transformations or protecting functional groups during complex syntheses (Grunder-Klotz & Ehrhardt, 1991).
Molecular Structure Analysis
Molecular Structure of N-3-hydroxyphenyl-4-methoxybenzamide
Research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into how molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, can elucidate the impact of intermolecular interactions on molecular geometry. Such analyses are crucial for understanding the physicochemical properties of complex molecules, potentially including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (Karabulut et al., 2014).
Environmental Impact of Chlorinated Compounds
Chlorinated Phenols Occurrence, Toxicity, Metabolism, and Environmental Impact
This study reviews the environmental and health impacts of chlorinated phenols, which are structurally related to the dichlorophenyl component of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide. Understanding the environmental fate, toxicity, and degradation pathways of chlorinated compounds is crucial for assessing the potential environmental risks associated with their use (Ahlborg et al., 1980).
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-12(16(15)25-2)17(23)22-18-21-14(9-26-18)11-7-6-10(19)8-13(11)20/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQUJHELZBPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
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